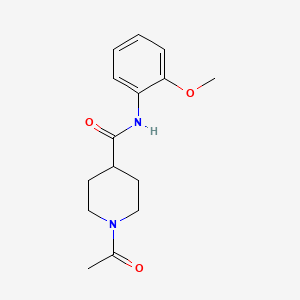![molecular formula C23H20N2O5S B5459057 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5459057.png)
4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
The chemical compound 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been found to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a key role in inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate have been extensively studied in vitro and in vivo. The compound has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate in lab experiments include its potent anti-inflammatory and antitumor properties, low toxicity profile, and ease of synthesis. However, the limitations include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate. These include the development of new drug formulations that enhance the solubility and bioavailability of the compound, the exploration of new therapeutic applications, such as the treatment of autoimmune diseases and neurological disorders, and the investigation of the compound's mechanism of action at the molecular level.
Conclusion:
In conclusion, 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate is a chemical compound with significant potential in various fields of scientific research. Its potent anti-inflammatory and antitumor properties, low toxicity profile, and ease of synthesis make it a promising candidate for the development of new drugs and materials. Further research is needed to fully explore the compound's potential and to develop new applications for this promising chemical compound.
Synthesemethoden
The synthesis of 4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate involves several steps, including the condensation of 4-methylbenzenesulfonyl chloride with 4-aminophenyl acetic acid, followed by the reaction with benzoyl chloride and acetic anhydride. The final product is obtained by the reaction of the intermediate with propenal.
Eigenschaften
IUPAC Name |
[4-[(E)-3-amino-2-benzamido-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-16-7-13-20(14-8-16)31(28,29)30-19-11-9-17(10-12-19)15-21(22(24)26)25-23(27)18-5-3-2-4-6-18/h2-15H,1H3,(H2,24,26)(H,25,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNBRDMIQGJKAO-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)N)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(\C(=O)N)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-(4-{1-[(2,3-difluorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5458981.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5458988.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5459003.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(methylamino)ethyl]-2-indanecarboxamide](/img/structure/B5459014.png)
![7-acetyl-3-(ethylthio)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5459017.png)
![ethyl 5-(2-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5459036.png)
![4-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5459037.png)
![5-[1-(2,5-dimethylbenzyl)piperidin-4-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459043.png)
![N-{3-[2-(2-isopropylpyrimidin-4-yl)-1H-imidazol-1-yl]phenyl}acetamide](/img/structure/B5459051.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5459056.png)
![7-(2-methoxy-2-methylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459061.png)
![3-{[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5459073.png)
![2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine](/img/structure/B5459086.png)